N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two 3,4-dimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with cyclohexylamine derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(benzoylamino)cyclohexyl]methyl}cyclohexyl)benzamide: Similar structure but lacks the methoxy groups.
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Contains a hydroxyl group instead of an amide group.
N-cyclohexyl methylone: A novel stimulant with a different core structure.
Uniqueness
N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide is unique due to the presence of two 3,4-dimethoxybenzamide groups, which may confer distinct chemical and biological properties compared to its analogs. The methoxy groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic efficacy .
Properties
IUPAC Name |
N-[4-[[4-[(3,4-dimethoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O6/c1-36-26-15-9-22(18-28(26)38-3)30(34)32-24-11-5-20(6-12-24)17-21-7-13-25(14-8-21)33-31(35)23-10-16-27(37-2)29(19-23)39-4/h9-10,15-16,18-21,24-25H,5-8,11-14,17H2,1-4H3,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOILINTOZKZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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